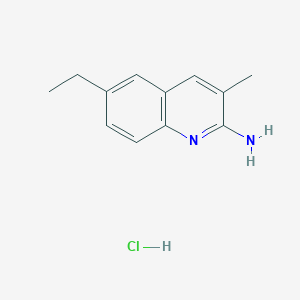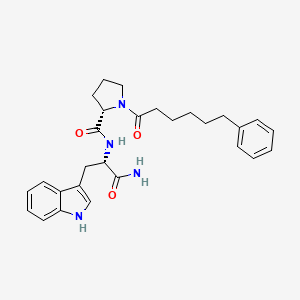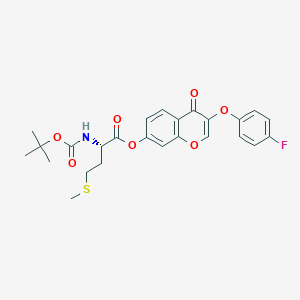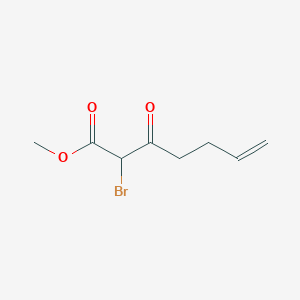![molecular formula C31H27N B12631579 (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[b]indole core and a diphenylvinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[b]indole core and the introduction of the diphenylvinyl group. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high efficiency.
化学反应分析
Types of Reactions
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole: shares structural similarities with other indole derivatives and compounds containing diphenylvinyl groups.
Indole derivatives: These compounds have a similar core structure and are known for their diverse biological activities.
Diphenylvinyl compounds: These compounds contain the diphenylvinyl group and are studied for their unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C31H27N |
|---|---|
分子量 |
413.6 g/mol |
IUPAC 名称 |
(3aS,8bS)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C31H27N/c1-3-10-24(11-4-1)29(25-12-5-2-6-13-25)22-23-18-20-26(21-19-23)32-30-16-8-7-14-27(30)28-15-9-17-31(28)32/h1-8,10-14,16,18-22,28,31H,9,15,17H2/t28-,31-/m0/s1 |
InChI 键 |
CDGSEPCSDGAOSW-IZEXYCQBSA-N |
手性 SMILES |
C1C[C@@H]2[C@H](C1)N(C3=CC=CC=C23)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1CC2C(C1)N(C3=CC=CC=C23)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)


![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)

![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)

![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)


